4-MERCAPTO-2,3,6-TRIMETHYLPHENOL
Overview
Description
4-MERCAPTO-2,3,6-TRIMETHYLPHENOL is an organic compound with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol . . This compound is characterized by the presence of a thiol group (-SH) and a phenol group (-OH) on a benzene ring substituted with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One effective method for synthesizing 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL involves the oxidation of 2,3,6-trimethylphenol. This process uses an aqueous solution of hydrogen peroxide (H2O2) as the oxidant and Lewis acidic trifloaluminate ionic liquids as catalysts . The reaction is typically carried out at 70°C for 2 hours, resulting in high selectivity and conversion rates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of recyclable catalysts and green oxidation processes, as described above, are promising for scalable production .
Chemical Reactions Analysis
Types of Reactions
4-MERCAPTO-2,3,6-TRIMETHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of Lewis acidic catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of disulfides or sulfonic acids.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-MERCAPTO-2,3,6-TRIMETHYLPHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of antioxidants and other organic compounds.
Medicine: Investigated for its antioxidant properties and potential therapeutic uses.
Industry: Used in the production of antioxidants for plastics and other materials.
Mechanism of Action
The mechanism of action of 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL involves its thiol and phenol groups. The thiol group can undergo redox reactions, acting as an antioxidant by neutralizing free radicals. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trimethylphenol: Lacks the thiol group, making it less reactive in redox reactions.
2,4,6-Trimethylphenol (Mesitol): Another isomer with different substitution patterns, affecting its chemical properties.
Uniqueness
4-MERCAPTO-2,3,6-TRIMETHYLPHENOL is unique due to the presence of both thiol and phenol groups, which confer distinct redox and chemical reactivity properties. This dual functionality makes it valuable in various applications, particularly as an antioxidant and intermediate in organic synthesis .
Properties
CAS No. |
85460-73-7 |
---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2,3,6-trimethyl-4-sulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-5-4-8(11)6(2)7(3)9(5)10/h4,10-11H,1-3H3 |
InChI Key |
YNTNDVQUUYCQRA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)C)S |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)S |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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